molecular formula C9H8N2O5 B13874701 methyl N-(4-nitrobenzoyl)carbamate

methyl N-(4-nitrobenzoyl)carbamate

Cat. No.: B13874701
M. Wt: 224.17 g/mol
InChI Key: QVMUCBOHBMFYSV-UHFFFAOYSA-N
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Description

Methyl N-(4-nitrobenzoyl)carbamate is a chemical compound with the molecular formula C9H8N2O5. It belongs to the class of organic compounds known as carbamate esters and features a nitrobenzoyl group. As a specialized building block, this compound is used in organic synthesis and research applications. Its structure makes it a potential intermediate for constructing more complex molecules in medicinal chemistry and materials science. Researchers value it for exploring new synthetic pathways and developing novel chemical entities. The compound is for research use only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl N-(4-nitrobenzoyl)carbamate

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)10-8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12,13)

InChI Key

QVMUCBOHBMFYSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 4-Nitrobenzoyl Chloride with Methyl Carbamate

One common approach involves the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid derivatives, followed by reaction with methyl carbamate or methylamine derivatives to form methyl N-(4-nitrobenzoyl)carbamate.

  • Step 1: Preparation of 4-nitrobenzoyl chloride
    This is typically achieved by chlorination of 4-nitrobenzoic acid or its methylated derivatives using reagents such as thionyl chloride or oxalyl chloride under controlled temperature conditions (often room temperature to reflux).
  • Step 2: Carbamate formation
    The 4-nitrobenzoyl chloride is then reacted with methyl carbamate or methylamine in an organic solvent (e.g., acetonitrile) at room temperature to moderate temperatures to yield this compound. This reaction proceeds via nucleophilic acyl substitution.

An example of a related carbamate synthesis is the preparation of 4-nitrophenyl cyclopropylcarbamate by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature, demonstrating the mild conditions applicable to such carbamate formations.

Oxidation and Functionalization Routes to 4-Nitrobenzoyl Precursors

The preparation of the 4-nitrobenzoyl moiety itself is often a prerequisite step. For example, 3-methyl-4-nitrobenzoic acid, a related nitrobenzoyl acid, can be prepared by oxidation of 2,4-dimethyl nitrobenzene using oxidants like potassium permanganate or nitric acid under controlled temperature and pressure conditions.

Parameter Range/Value
Oxidant concentration 30–65% (e.g., nitric acid)
Molar ratio (2,4-dimethyl nitrobenzene : oxidant) 1 : 5.5–8.0
Temperature 100–135 °C
Pressure 0.8–1.2 MPa
Reaction time 4–10 hours

This process yields 3-methyl-4-nitrobenzoic acid crude, which is then neutralized with sodium carbonate solution, extracted, decolorized, and acidified to obtain the pure acid precursor.

Carbamate Formation via Methyl Isocyanate Intermediate

An alternative route to this compound involves the generation of methyl isocyanate as an intermediate. This can be achieved by thermolysis of phenyl-N-methyl urethane formed from diphenyl carbonate and methylamine, followed by reaction of methyl isocyanate with substituted phenols or amines.

  • Stepwise process:

    • Reaction of diphenyl carbonate with methylamine at 20–80 °C to form phenyl-N-methyl urethane.
    • Thermolysis of phenyl-N-methyl urethane at 180–220 °C under reduced pressure to generate methyl isocyanate.
    • Reaction of methyl isocyanate with 4-nitrophenol or related compounds to yield the desired carbamate.

This method offers high selectivity (>98% molar yield) and is amenable to continuous operation, enhancing scalability and product purity.

Eco-Friendly Catalytic Synthesis Using Modified Silica-Based Catalysts

Recent advances include the preparation of carbamates by reacting amines, organic halides, and carbon dioxide in the presence of solid modified mesoporous silica catalysts under mild conditions (80–100 °C, 1–4 bar CO₂ pressure).

  • Key features:
    • No use of additional solvents or co-catalysts.
    • High conversion rates (74.5–100%) and selectivity (76–95%) for carbamates.
    • Catalyst composition: Surface-modified mesoporous silica with molar composition $$x MO2 \cdot (1-x)SiO2 \cdot yB$$, where $$x$$ and $$y$$ vary within specific ranges.
    • Suitable for various amines and alkyl halides, potentially adaptable to aromatic amines like 4-nitroaniline derivatives.

While this method has been demonstrated for other carbamates, its principles could be adapted for this compound synthesis, offering greener alternatives to traditional methods.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield/Selectivity Advantages Limitations
Chloride + Methyl Carbamate 4-nitrobenzoyl chloride, methyl carbamate Room temp, organic solvent High purity, moderate to high yield Mild conditions, straightforward Requires preparation of acid chloride
Oxidation of 2,4-dimethyl nitrobenzene 2,4-dimethyl nitrobenzene, nitric acid 100–135 °C, 0.8–1.2 MPa, 4–10 h High yield of acid precursor Scalable, well-studied Multi-step, requires purification
Methyl Isocyanate Intermediate Diphenyl carbonate, methylamine 20–220 °C, multi-step continuous process >98% molar yield High selectivity, continuous process Requires handling methyl isocyanate (toxic)
Catalytic CO₂ Fixation Amine, alkyl halide, CO₂, silica catalyst 80–100 °C, 1–4 bar CO₂, 2–10 h 74.5–100% conversion, 76–95% selectivity Eco-friendly, solvent-free Catalyst preparation complexity

Research Discoveries and Notes

  • The oxidation of methyl-substituted nitrobenzenes to nitrobenzoic acids can be optimized by adjusting oxidant concentration and reaction parameters to maximize yield and purity of the acid precursor, which is crucial for subsequent carbamate formation.

  • The continuous three-step process involving diphenyl carbonate and methylamine improves the safety profile by minimizing free methyl isocyanate and enhances production efficiency and selectivity for N-methyl carbamates.

  • The use of solid modified mesoporous silica catalysts represents a significant advancement in carbamate synthesis, eliminating the need for solvents and co-catalysts, thus reducing environmental impact and simplifying purification.

  • Reaction conditions such as temperature, pressure, and molar ratios are critical for optimizing yields and selectivity, with continuous flow reactors offering advantages in scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-nitrobenzoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(4-nitrobenzoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-nitrobenzoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is known to inhibit certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-(4-nitrobenzoyl)carbamate with key analogs, focusing on structural, electronic, and functional differences.

Methyl N-(4-Nitrophenyl)carbamate

  • Structure : Lacks the benzoyl carbonyl group; nitro is directly attached to the phenyl ring .
  • Electronic Effects : The absence of the carbonyl reduces electron-withdrawing effects compared to the nitrobenzoyl derivative.
  • Crystallography : Exhibits N–H⋯N hydrogen bonding and a mean C–C bond length of 0.004 Å (R factor = 0.074) .
  • Reactivity : Likely less electrophilic at the carbamate carbon due to weaker electron withdrawal.

Methyl N-Methyl-N-(4-Nitrophenyl)carbamate

  • Structure: N-Methylation eliminates the N–H hydrogen-bonding donor .
  • Physicochemical Impact : Increased lipophilicity and steric hindrance may reduce solubility in polar solvents.

Benzyl N-(4-Pyridyl)carbamate

  • Structure : Replaces nitrobenzoyl with a pyridyl group, introducing a basic nitrogen .
  • Interactions : Forms N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å) in crystal packing .
  • Solubility : Pyridyl group enhances water solubility relative to nitroaromatic analogs.

Antiparasitic Carbamates (Flubendazole, Fenbendazole)

  • Structure : Incorporate benzimidazole rings instead of nitroaromatic groups .
  • Bioactivity : Exhibit antiparasitic activity via microtubule disruption; the nitrobenzoyl derivative’s bioactivity remains uncharacterized but may differ due to distinct electronic profiles .

4-Nitrophenyl N-Methoxycarbamate

  • Safety Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) .
  • Structural Difference : Methoxy group (–OCH₃) instead of methyl ester (–COOCH₃) may alter metabolic stability.

Data Tables

Table 1: Structural and Physical Properties of Selected Carbamates

Compound Molecular Formula Key Substituents Notable Interactions Toxicity (If Available)
This compound C₉H₈N₂O₅ 4-Nitrobenzoyl, methyl Likely C=O⋯H–N (inferred) Not reported
Methyl N-(4-nitrophenyl)carbamate C₈H₈N₂O₄ 4-Nitrophenyl N–H⋯N hydrogen bonds Not reported
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 4-Nitrophenyl, methoxy Not reported Acute Toxicity Category 4
Flubendazole C₁₆H₁₂FN₃O₃ Benzimidazole, fluorophenyl Microtubule binding Antiparasitic (low human toxicity)

Table 2: Electronic Effects of Substituents

Compound Electron-Withdrawing Groups Impact on Reactivity/Solubility
This compound –NO₂, –C(=O)– High electrophilicity; polar, low solubility
Methyl N-(4-nitrophenyl)carbamate –NO₂ Moderate electrophilicity; less polar
Benzyl N-(4-pyridyl)carbamate Pyridyl N Basic site; enhances aqueous solubility

Key Research Findings

  • Crystallographic Trends : Nitroaromatic carbamates exhibit planar geometries and intermolecular hydrogen bonds, critical for crystal packing .
  • Biological Activity : Structural variations (e.g., benzimidazole vs. nitrobenzoyl) significantly alter mechanisms of action, as seen in antiparasitic drugs .
  • Safety Considerations : Nitrophenyl carbamates may share acute toxicity risks, warranting careful handling .

Q & A

Basic: What are the optimal synthetic routes for methyl N-(4-nitrobenzoyl)carbamate, and how are impurities minimized?

The synthesis typically involves reacting 4-nitrobenzoic acid derivatives with methyl carbamate under controlled conditions. Key steps include:

  • Coupling reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization removes by-products such as unreacted nitrobenzoyl derivatives or hydrolyzed carbamates .
    Crystallization in ethanol/water mixtures is preferred for high-purity yields (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the planar conformation of the nitrobenzoyl group and dihedral angles between the carbamate and aromatic ring (e.g., 7.8° deviation from coplanarity) .
  • NMR : Distinct signals for the methyl carbamate group (δ ~3.7 ppm for CH3) and nitro group protons (δ ~8.3–8.5 ppm for aromatic H) .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced: How does the carbamate group influence reactivity in nucleophilic substitution reactions?

The carbamate’s ester moiety acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols). Methodological considerations:

  • Reagent optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base enhances reaction rates in polar solvents .
  • Steric effects : Bulky substituents on the nitrobenzoyl ring reduce substitution efficiency by ~30% compared to unsubstituted analogs .
    Comparative studies with ethyl or isopropyl carbamates show methyl derivatives react faster due to lower steric hindrance .

Advanced: What experimental designs are recommended for studying enzyme inhibition by this compound?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to track enzyme activity inhibition .
  • Docking simulations : Predict binding interactions with serine hydrolases (e.g., acetylcholinesterase) by modeling hydrogen bonds between the carbamate’s carbonyl and catalytic triads .
  • Control experiments : Compare inhibition potency with non-nitrated analogs to isolate the nitro group’s redox contributions .

Advanced: How should researchers mitigate toxicity risks during handling?

  • Exposure limits : Follow GHS Category 4 guidelines (oral LD₅₀ > 300 mg/kg; dermal LD₅₀ > 1000 mg/kg) .
  • PPE : Use nitrile gloves, fume hoods, and respirators for aerosol-prone steps (e.g., milling).
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent nitro group release .

Advanced: How does this compound compare to structural analogs in biological activity?

Compound Key Structural Feature Bioactivity (IC₅₀)
This compoundNitro group at para position12 µM (AChE inhibition)
Methyl N-(4-chlorophenyl)carbamateChlorine substitution45 µM (Lower potency)
Ethyl N-(4-nitrophenyl)carbamateEthyl ester group18 µM (Slower hydrolysis)
The nitro group enhances electrophilicity, improving covalent binding to enzymes .

Advanced: What methodologies assess environmental persistence and degradation pathways?

  • Hydrolysis studies : Monitor degradation at pH 7.4 and 9.0; half-life increases from 2 hours (basic) to 48 hours (neutral) .
  • Photolysis : UV irradiation (254 nm) cleaves the carbamate bond, yielding 4-nitrobenzoic acid and methylamine .
  • Microbial assays : Use soil slurries to quantify biodegradation rates under aerobic/anaerobic conditions .

Advanced: How can contradictory data on redox reactivity be resolved?

Conflicting reports on nitro group reduction (e.g., aminobenzoyl vs. hydroxylamine intermediates) arise from:

  • Reducing agent strength : NaBH₄ yields 4-aminobenzoyl derivatives, while Zn/HCl produces mixed products .
  • pH dependence : Acidic conditions favor nitro reduction; neutral/alkaline conditions stabilize intermediates.
    Standardize protocols using controlled-potential electrolysis to isolate reduction pathways .

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